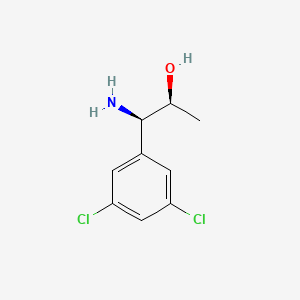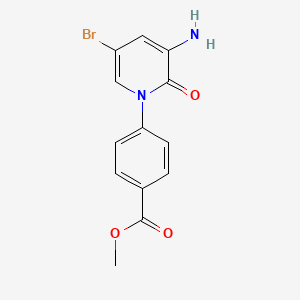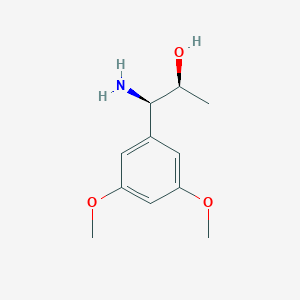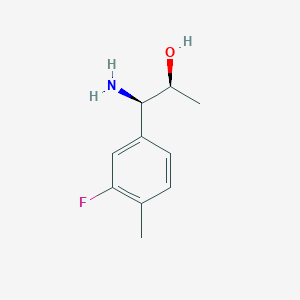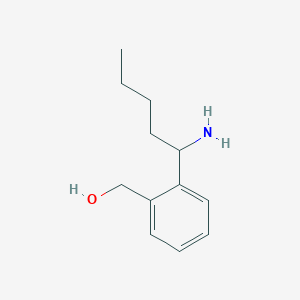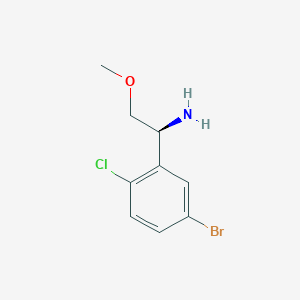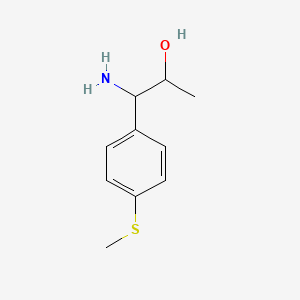
1-Amino-1-(4-methylthiophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(4-methylthiophenyl)propan-2-OL is an organic compound with the molecular formula C10H15NOS It features a unique structure where an amino group and a hydroxyl group are attached to a propan-2-ol backbone, with a 4-methylthiophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-1-(4-methylthiophenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 4-methylthiophenyl ketone with ammonia and a reducing agent. The process typically includes the following steps:
Formation of the Intermediate: 4-methylthiophenyl ketone is reacted with ammonia to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized temperature and pressure conditions are employed to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(4-methylthiophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products
Oxidation: 1-(4-methylthiophenyl)propan-2-one.
Reduction: 1-(4-methylthiophenyl)propan-2-amine.
Substitution: 1-(4-methylthiophenyl)-2-chloropropane.
Scientific Research Applications
1-Amino-1-(4-methylthiophenyl)propan-2-OL has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-1-(4-methylthiophenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The 4-methylthiophenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-(4-methoxyphenyl)propan-2-OL: Similar structure but with a methoxy group instead of a methylthio group.
1-Amino-1-(4-chlorophenyl)propan-2-OL: Contains a chlorine substituent instead of a methylthio group.
1-Amino-1-(4-nitrophenyl)propan-2-OL: Features a nitro group in place of the methylthio group.
Uniqueness
1-Amino-1-(4-methylthiophenyl)propan-2-OL is unique due to the presence of the methylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
1-amino-1-(4-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3 |
InChI Key |
DNDREDHRVVFTHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)SC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13044149.png)
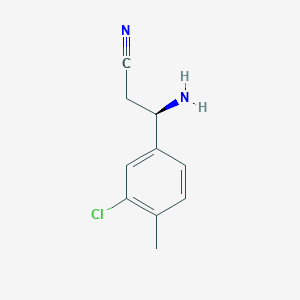

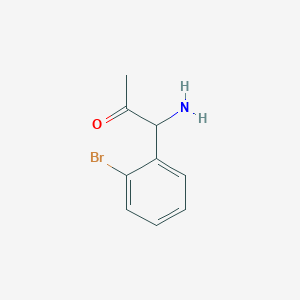


![1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one](/img/structure/B13044176.png)

